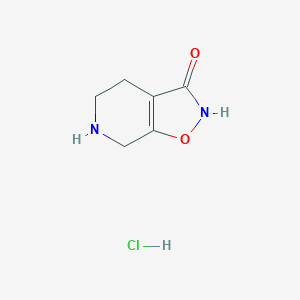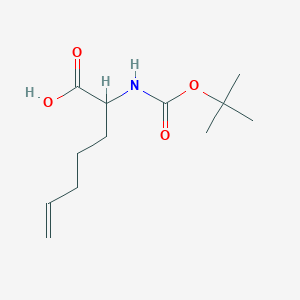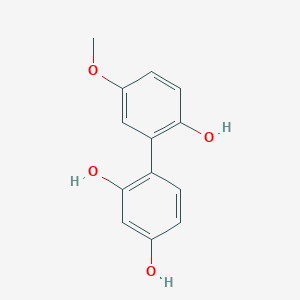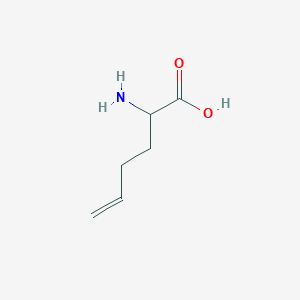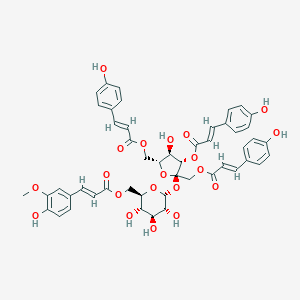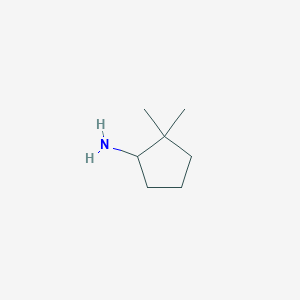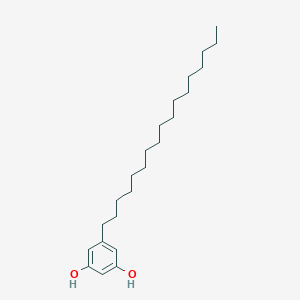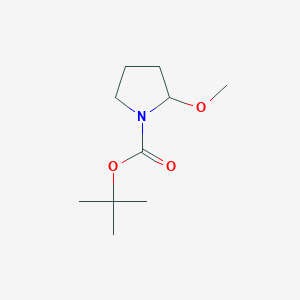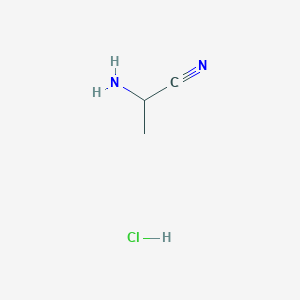
L-プシコース
概要
説明
L-Psicose: , also known as L-Allulose, is a rare sugar that is a C-3 epimer of D-Fructose. It is found in very small quantities in nature and is considered a non-caloric sweetener. L-Psicose has gained attention due to its potential health benefits, including its ability to reduce blood glucose levels and its low caloric value compared to traditional sugars .
科学的研究の応用
L-Psicose has a wide range of applications in scientific research:
Chemistry: L-Psicose is used as a starting material for the synthesis of various rare sugars and sugar derivatives.
Biology: It is studied for its potential role in reducing blood glucose levels and its effects on metabolic pathways.
Medicine: L-Psicose is being investigated for its potential use as a low-calorie sweetener in diabetic diets and its ability to reduce fat accumulation.
作用機序
Target of Action
L-Psicose, also known as Allulose, is a rare sugar that has been found to interact with various enzymes in the body. The primary targets of L-Psicose are the aldolases, specifically fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases . These enzymes play a crucial role in the glycolytic pathway, which is a metabolic pathway that converts glucose into pyruvate .
Mode of Action
L-Psicose interacts with its targets, the aldolases, in a unique way. This interaction results in the formation of L-Psicose from L-glyceraldehyde .
Biochemical Pathways
The biochemical pathway affected by L-Psicose involves the conversion of dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde into L-Psicose and L-Sorbose . This process is facilitated by the aldolases, FruA and TagA, and fructose-1-phosphatase (YqaB) in a “one-pot” reaction . The DHAP is obtained from glucose through the glycolytic pathway .
Pharmacokinetics
It is known that l-psicose is produced from glucose and l-glyceraldehyde through a microbial fermentation strategy . This process involves the conversion of glucose to DHAP through the glycolytic pathway, followed by the synthesis of L-Psicose from DHAP and L-glyceraldehyde .
Result of Action
The result of L-Psicose’s action is the production of L-Psicose and L-Sorbose from DHAP and L-glyceraldehyde . This process is facilitated by the aldolases and fructose-1-phosphatase in a “one-pot” reaction . The production of L-Psicose can be increased by optimizing gene expression and deleting the gene cgl0331, which encodes the Zn-dependent alcohol dehydrogenase in Corynebacterium glutamicum .
Action Environment
The action of L-Psicose is influenced by various environmental factors. For instance, the cost and instability of DHAP, a key substrate in the production of L-Psicose, can affect the efficiency of L-Psicose production . Additionally, the host cells and combinations of FruA or TagA with YqaB can also influence the yield of L-Psicose .
生化学分析
Biochemical Properties
L-Psicose plays a significant role in biochemical reactions. It is produced by the epimerization of D-fructose, a process catalyzed by the enzyme D-tagatose 3-epimerase . This enzyme interacts with L-Psicose, facilitating its conversion from D-fructose .
Cellular Effects
It is known that L-Psicose has poor absorbance in the digestive tract, which results in almost no energy being derived from it . This property makes L-Psicose a potential candidate for use in diets aimed at reducing caloric intake .
Molecular Mechanism
The molecular mechanism of L-Psicose involves its interaction with the enzyme D-tagatose 3-epimerase . This enzyme facilitates the conversion of D-fructose to L-Psicose, indicating that L-Psicose exerts its effects at the molecular level through enzyme activation .
Temporal Effects in Laboratory Settings
It is known that L-Psicose is produced in small quantities in nature and is difficult to synthesize chemically .
Dosage Effects in Animal Models
The effects of varying dosages of L-Psicose in animal models have not been extensively studied. Due to its low caloric value and poor absorbance in the digestive tract, it is unlikely to have toxic or adverse effects at high doses .
Metabolic Pathways
L-Psicose is involved in the metabolic pathway that converts D-fructose to L-Psicose, a process catalyzed by the enzyme D-tagatose 3-epimerase . This indicates that L-Psicose interacts with this enzyme in its metabolic pathway .
準備方法
Synthetic Routes and Reaction Conditions: L-Psicose can be synthesized through various methods, including enzymatic isomerization and chemical synthesis. One common method involves the isomerization of D-Fructose using enzymes such as D-Psicose 3-epimerase. This enzyme catalyzes the conversion of D-Fructose to L-Psicose under mild conditions, typically at a pH of 7.0 and a temperature of 50°C .
Industrial Production Methods: Industrial production of L-Psicose often involves microbial fermentation. For example, engineered strains of Escherichia coli have been developed to produce L-Psicose from D-Glucose through a series of phosphorylation, epimerization, and dephosphorylation steps. This method has shown high yields and productivity, making it a viable option for large-scale production .
化学反応の分析
Types of Reactions: L-Psicose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: L-Psicose can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions to produce L-Psicose acid.
Reduction: Reduction of L-Psicose can be achieved using hydrogen gas in the presence of a metal catalyst like palladium to produce L-Psicose alcohol.
Substitution: Substitution reactions involving L-Psicose often use halogenating agents like thionyl chloride to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: L-Psicose acid
Reduction: L-Psicose alcohol
Substitution: Halogenated L-Psicose derivatives
類似化合物との比較
D-Fructose: A common sugar found in many fruits and vegetables.
D-Tagatose: Another rare sugar with similar properties to L-Psicose.
L-Sorbose: A sugar used in the production of vitamin C.
Comparison: L-Psicose is unique due to its low caloric value and its ability to reduce blood glucose levels. Unlike D-Fructose, which is metabolized and contributes to caloric intake, L-Psicose is poorly absorbed and excreted, making it an ideal non-caloric sweetener. Compared to D-Tagatose and L-Sorbose, L-Psicose has shown more significant effects in reducing blood glucose levels and fat accumulation .
特性
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZXEDONINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474831 | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16354-64-6 | |
| Record name | Psicose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Psicose?
A1: L-Psicose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.
Q2: What are the different isomeric forms of L-Psicose found in solution?
A2: L-Psicose exists in an equilibrium of different tautomeric forms in solution, including α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto form. [, ] The predominant tautomer in solution is often the α-furanose form. []
Q3: How can the different isomeric forms of L-Psicose be distinguished?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a valuable tool for identifying and quantifying the different tautomeric forms of L-Psicose in solution. [, ]
Q4: How is L-Psicose produced?
A4: L-Psicose is a rare sugar, meaning it is not readily found in nature. Several methods for L-Psicose production have been explored, including: * Microbial conversion: Certain microorganisms, such as Gluconobacter frateurii IFO 3254, can convert allitol to L-Psicose. [] * Enzymatic synthesis: Enzymes like L-ribose isomerase (L-RI) can be used to produce L-Psicose from L-allose. [, ] Other enzymes, such as D-tagatose 3-epimerase, can convert L-fructose to L-Psicose. [] * Chemical synthesis: L-Psicose can be chemically synthesized from D-ribono-γ-lactone or L-ribono-γ-lactone through a multi-step process. []
Q5: What are the advantages and limitations of each L-Psicose production method?
A5: Each method has its pros and cons:
* **Microbial conversion:** Advantages include the use of renewable resources and relatively simple processes. Limitations include low yields and the need for downstream purification.* **Enzymatic synthesis:** Advantages include high selectivity and specificity. Limitations include the need for purified enzymes and potential substrate costs.* **Chemical synthesis:** Advantages include precise control over reaction conditions. Limitations include multiple steps, potentially harsh reaction conditions, and the need for protecting groups.Q6: Can L-Psicose be produced on a large scale?
A6: Research is ongoing to develop scalable and cost-effective methods for L-Psicose mass production. [] Optimizing existing methods and exploring novel approaches are crucial for meeting potential demands in food and pharmaceutical industries.
Q7: What is the impact of L-Psicose on plant growth?
A7: Studies on Arabidopsis roots showed that L-Psicose, unlike other ketohexose analogs, inhibited root growth. This inhibition is thought to be related to L-Psicose phosphorylation by fructokinase, potentially triggering a signal-sensing pathway. []
Q8: Does L-Psicose affect bacterial growth and metabolism?
A8: Research suggests that L-Psicose demonstrates inhibitory effects on the growth, acid production, and water-insoluble glucan synthesis of Streptococcus mutans, a bacterium associated with dental caries. [] This suggests potential applications in dental health.
Q9: What other biological activities have been reported for L-Psicose?
A9: While research is ongoing, some studies suggest potential benefits of L-Psicose in various areas, including: * Blood sugar regulation: L-Psicose might influence blood glucose levels, potentially benefiting individuals with diabetes. [] * Anti-obesity effects: L-Psicose might impact lipid metabolism and contribute to weight management. [] * Antibacterial properties: L-Psicose might exhibit inhibitory effects against certain bacterial strains. []
Q10: Can L-Psicose be used in food products?
A10: Yes, L-Psicose is recognized as a potential sweetener with low caloric value. Research suggests its presence in various existing food products, particularly confectionery and sauces, likely due to heat processing of high-sugar ingredients. []
Q11: Can L-Psicose form supramolecular structures?
A11: Research at Kagawa University has demonstrated the ability of L-Psicose to form supramolecular rare sugars (SRSs), single crystals with unique supramolecular structures. These structures can exhibit controllable optical rotation and have potential applications in material science and beyond. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
